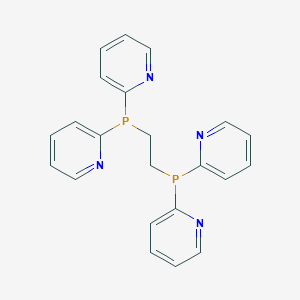

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

説明

Contextualization within Phosphine (B1218219) Ligand Chemistry

Phosphine ligands, organophosphorus compounds with the general formula PR₃, are fundamental in coordination chemistry and homogeneous catalysis. wikipedia.orgfiveable.me Their utility stems from the phosphorus atom's strong σ-donor capabilities and the ease with which their electronic and steric properties can be systematically modified. nih.govumb.edu This tunability allows for precise control over the reactivity and selectivity of transition metal catalysts. fiveable.me

Diphosphine ligands, also known as bisphosphanes, are organophosphorus compounds featuring two phosphino (B1201336) groups connected by a backbone. wikipedia.org They are predominantly used as bidentate ligands, meaning they can bind to a metal center through both phosphorus atoms, forming a chelate ring. wikipedia.orgwikipedia.org This chelation effect generally leads to more stable metal complexes compared to those formed with two separate monodentate phosphine ligands. wikipedia.org The length of the linker between the phosphine groups influences the geometry and reactivity of the resulting metal complex. wikipedia.org For instance, short-chain diphosphines like 1,2-bis(diphenylphosphino)methane (dppm) can promote metal-metal interactions, while those with two- to four-carbon backbones, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), typically form stable five-membered chelate rings with a single metal. wikipedia.org

The incorporation of pyridyl groups into phosphine ligands represents a significant evolution in ligand design. nih.gov Phosphines containing 2-pyridyl moieties are particularly prominent in the literature. nih.gov These P,N-ligands combine the soft σ-donating phosphorus atom with the harder nitrogen atom of the pyridine (B92270) ring, offering unique coordination possibilities. nih.gov The synthesis of such ligands has been achieved through various methods, including the reaction of an organohalide with a lithium phosphide (B1233454) or through nucleophilic substitution on a pyridine ring. nih.gov The presence of the nitrogen heteroatom introduces an additional binding site, which can lead to different coordination modes and reactivity compared to traditional phosphine ligands. nih.govtaylorandfrancis.com

1,2-Bis(di(pyridin-2-yl)phosphino)ethane belongs to the family of ethane-bridged diphosphine ligands. This family includes well-studied ligands such as 1,2-bis(diphenylphosphino)ethane (DPPE), 1,2-bis(dimethylphosphino)ethane (B1345682) (DMPE), and 1,2-bis(diisopropylphosphino)ethane (B1582187) (DIPPE). The primary distinction between these ligands lies in the substituents on the phosphorus atoms. In DPPE, phenyl groups are attached to the phosphorus, while DMPE and DIPPE have methyl and isopropyl groups, respectively. wikipedia.orgnih.govwikipedia.org This variation in substituents significantly alters the electronic and steric properties of the ligands. wikipedia.org Alkylphosphines like DMPE and DIPPE are generally more electron-donating than arylphosphines like DPPE. nih.gov The steric bulk also increases from methyl to isopropyl to phenyl groups. This compound introduces pyridyl groups, which, in addition to their electronic and steric influence, provide a nitrogen donor site, a feature absent in DPPE, DMPE, and DIPPE. nih.gov

| Ligand | Abbreviation | Phosphorus Substituents | Key Feature |

|---|---|---|---|

| This compound | - | Pyridin-2-yl | Contains N-donor sites |

| 1,2-Bis(diphenylphosphino)ethane | DPPE | Phenyl | Arylphosphine |

| 1,2-Bis(dimethylphosphino)ethane | DMPE | Methyl | Alkylphosphine, less bulky |

| 1,2-Bis(diisopropylphosphino)ethane | DIPPE | Isopropyl | Alkylphosphine, more bulky |

Rationale for Research Focus on this compound

The specific structural features of this compound provide a strong impetus for its investigation in academic research.

A key feature of this compound is its potential for hemilability. bohrium.com Hemilabile ligands possess both a strong and a weak coordinating group. In this case, the phosphorus atoms act as strong donors, while the pyridyl nitrogen atoms can act as weaker, dissociable donors. nih.gov This ability of the nitrogen to reversibly bind to a metal center can be crucial in catalysis, as it can open up a coordination site for substrate binding during a catalytic cycle. The combination of a soft phosphine donor and a borderline hard/soft nitrogen donor gives this ligand a unique electronic profile. nih.gov

The electronic and steric properties of phosphine ligands are critical to their function in catalysis. nih.govucla.edu The pyridyl groups in this compound offer avenues for tuning these properties. nih.govrsc.org The electronic nature of the pyridine ring can be modified by introducing substituents, which in turn influences the donor properties of both the nitrogen and, to a lesser extent, the phosphorus atoms. nih.govrsc.org Furthermore, the steric environment around the metal center can be adjusted by modifications to the pyridyl rings, although the ethane (B1197151) backbone imposes a certain degree of conformational rigidity. wikipedia.orgresearchgate.net The ability to fine-tune these properties allows for the rational design of catalysts with optimized activity and selectivity for specific chemical transformations. rsc.org

Versatility in Coordination Modes

The structural arrangement of this compound allows it to exhibit several distinct coordination modes, which are crucial for its function in catalysis and materials science. The specific mode of coordination is influenced by factors such as the nature of the metal ion, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Bidentate P,P-Chelation

The most common coordination mode for this type of diphosphine ligand is bidentate chelation through the two phosphorus atoms. wikipedia.org This forms a stable five-membered chelate ring with the metal center, a behavior well-documented for the analogous and widely studied ligand 1,2-bis(diphenylphosphino)ethane (dppe). wikipedia.org In this P,P-chelating mode, the four pyridyl groups remain pendant and are not directly bonded to the metal center. This arrangement is observed in complexes with various transition metals, providing a robust and predictable coordination environment. For instance, a closely related ligand, 1,2-bis[bis(pyridin-2-yl-methyl)phosphino]ethane, which has a methylene (B1212753) spacer between the phosphorus and pyridyl groups, reacts with Palladium(II) chloride to form a square-planar complex where the ligand coordinates exclusively through the two phosphorus atoms. bohrium.comresearchgate.net

| Metal Center | Complex Type | Coordination Mode | Geometry | Reference |

| Palladium(II) | [Pd(L)Cl₂] | Bidentate (P,P) | Square-Planar | bohrium.com, researchgate.net |

| Iron(II) | [Fe(L)Cl₂] | Bidentate (P,P) | Tetrahedral | |

| Data for analogous diphosphine ligands illustrating the common P,P-chelation mode. |

Polydentate and Bridging Capabilities

Beyond simple P,P-chelation, the presence of four nitrogen donor atoms offers the potential for higher denticity. Theoretically, the ligand could act in a tetradentate P,P,N,N fashion, where two phosphorus atoms and two of the four pyridyl nitrogen atoms coordinate to a single metal center. This would lead to a highly stable, encapsulating coordination environment. However, achieving this mode can be sterically demanding, and its observation depends heavily on the size and preferred coordination geometry of the metal ion.

Alternatively, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

P,P-Bridging: The diphosphine can span two metal centers, with each phosphorus atom coordinating to a different metal. This mode is known for the analogous dppe ligand. wikipedia.org

P,N-Bridging: A more complex bridging arrangement could involve one phosphorus atom binding to one metal while a pyridyl nitrogen from the same phosphino group binds to a second metal center.

Hemilabile Behavior

A particularly significant aspect of the ligand's versatility is its capacity for hemilability. wwu.edu Hemilability refers to the behavior of a polydentate ligand that contains both a strong (robust) and a weak (labile) donor group. wwu.edu In this compound, the phosphine groups act as strong donors, while the pyridyl nitrogen atoms are comparatively weaker donors.

This disparity allows for a dynamic equilibrium where one or more of the nitrogen atoms can reversibly coordinate and de-coordinate from the metal center. This "opening" of the chelate ring vacates a coordination site on the metal, which can then be occupied by a substrate molecule, facilitating a catalytic reaction. wwu.eduresearchgate.net The pyridyl group essentially acts as a placeholder, ready to re-coordinate once the catalytic step is complete. This behavior is exemplified by complexes of the related ligand 1,2-bis(dimethylphosphino)ethane (dmpe), which can reversibly switch between a bidentate (κ²) and a monodentate (κ¹) coordination mode, highlighting the principle of hemilability. nih.gov

| Complex System | Ligand | Behavior | Mechanism | Reference |

| Molybdenum Nitrosyl | dmpe | Hemilabile | Switches between κ² and κ¹ coordination | nih.gov |

| Palladium Catalysis | Phosphine-ether | Hemilabile | Ether group dissociates to open catalytic site | researchgate.net |

| Research findings on related systems illustrating the concept of hemilability. |

This dynamic coordination is a key feature that makes this compound a highly versatile and promising ligand in the development of advanced catalysts and functional coordination compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLNXAZZONXIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328004 | |

| Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-26-3 | |

| Record name | 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1,2 Bis Di Pyridin 2 Yl Phosphino Ethane and Analogues

Established Synthetic Pathways for Pyridyl-Substituted Phosphines

The creation of phosphines containing pyridyl groups relies on a set of fundamental reactions in organophosphorus chemistry, which have been adapted and refined over time. These core methods provide the foundation for accessing a wide variety of ligand structures.

A classical and widely employed method for forming phosphorus-carbon bonds is the reaction of a halophosphine with an organometallic reagent, such as a Grignard or organolithium compound. liv.ac.uknih.gov This approach is highly versatile for introducing alkyl or aryl groups onto a phosphorus center. liv.ac.uk

For the synthesis of ligands with an ethane (B1197151) bridge, a key starting material is 1,2-bis(dichlorophosphino)ethane (B1347013), (CH₂PCl₂)₂. wikipedia.org This precursor can be prepared through the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride. wikipedia.org The chlorine atoms on this molecule are then displaced by nucleophilic organometallic reagents.

A specific protocol has been developed for a closely related analogue, 1,2-Bis[bis(pyridin-2-yl-methyl)phosphino]ethane, which features a methylene (B1212753) linker between the phosphorus and pyridyl groups. This compound was synthesized in a high yield of 92% by reacting 1,2-bis(dichlorophosphino)ethane with four equivalents of 2-[(trimethylsilyl)methyl]pyridine. bohrium.comresearchgate.net This reaction demonstrates a successful application of the general principle to create complex, polydentate pyridylphosphine ligands.

Table 1: Synthesis of a 1,2-Bis(pyridylphosphino)ethane Analogue

| Precursor 1 | Precursor 2 | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Bis(dichlorophosphino)ethane | 2-[(trimethylsilyl)methyl]pyridine | 1,2-Bis[bis(pyridin-2-yl-methyl)phosphino]ethane | 92% | bohrium.comresearchgate.net |

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages such as drastically reduced reaction times, increased yields, and often improved energy efficiency. organic-chemistry.orgyoutube.com This technology has been successfully applied to the synthesis of pyridine-containing molecules, suggesting its potential for the preparation of pyridylphosphine ligands. organic-chemistry.orgnih.govmdpi.com

One notable example is the one-pot, microwave-assisted Bohlmann-Rahtz pyridine (B92270) synthesis, which allows for the rapid and efficient creation of tri- and tetrasubstituted pyridines. organic-chemistry.org This method combines a Michael addition and a cyclodehydration reaction into a single step at 170°C, reducing reaction times to as little as 10-20 minutes and providing superior yields compared to conventional heating. organic-chemistry.org The use of microwave irradiation can also enable solvent-free reactions, presenting a more environmentally friendly synthetic route. organic-chemistry.org The demonstrated success in rapidly constructing the pyridine core with high control highlights the applicability of this advanced method for preparing the pyridyl components of more complex ligands. organic-chemistry.orgyoutube.com

The introduction of chirality into phosphine (B1218219) ligands is of paramount importance for their use in asymmetric catalysis. tcichemicals.com While many chiral phosphines possess stereogenic centers on their carbon backbone, a distinct class features chirality at the phosphorus atom itself, known as P-stereogenic or P-chirogenic phosphines. tcichemicals.comnih.gov Several powerful strategies have been developed to synthesize these molecules with high optical purity. researchgate.net

A leading method involves the use of phosphine-borane complexes as stable intermediates. tcichemicals.comnih.gov The borane (B79455) group protects the trivalent phosphorus atom from oxidation and allows for stereocontrolled reactions. Subsequent stereospecific removal of the borane group yields the free P-chiral phosphine. nih.gov This methodology has been instrumental in the rational design and synthesis of conformationally rigid and electron-rich P-chiral phosphine ligands. nih.gov

Another major approach relies on the use of chiral auxiliaries to direct the stereochemical outcome of reactions at the phosphorus center. researchgate.netrsc.org For instance, auxiliaries derived from natural products like (-)-ephedrine can be attached to the phosphorus atom, creating diastereomeric intermediates that can be separated. Subsequent removal of the auxiliary provides the enantiomerically pure P-stereogenic phosphine. rsc.org These established strategies provide a clear blueprint for how analogues of 1,2-bis(di(pyridin-2-yl)phosphino)ethane could be synthesized in an enantiomerically pure form.

Table 2: Key Strategies for P-Chiral Phosphine Synthesis

| Strategy | Key Feature | Advantage | Reference |

|---|---|---|---|

| Phosphine-Borane Intermediates | Use of a BH₃ protecting group on phosphorus. | Allows for stereospecific reactions; protects against oxidation. | tcichemicals.comnih.gov |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule (e.g., from ephedrine) to guide stereochemistry. | Enables separation of diastereomers to achieve high optical purity. | researchgate.netrsc.org |

Challenges and Advancements in this compound Synthesis

The synthesis of complex diphosphines is not without its difficulties. Historical methods often suffered from significant drawbacks, but modern advancements are providing more efficient and robust solutions.

Early synthetic methods for related 1,2-bis(diphosphino)ethane skeletons starting from ethylene often required harsh reaction conditions, such as temperatures exceeding 200°C or the use of UV light, and were limited in the types of substituents that could be placed on the phosphorus atoms. nih.gov Such conditions can limit functional group tolerance and lead to lower yields.

However, significant progress has been made. The reported synthesis of the analogue 1,2-bis[bis(pyridin-2-yl-methyl)phosphino]ethane with a 92% yield under milder conditions represents a substantial improvement. bohrium.comresearchgate.net Furthermore, entirely new approaches have been developed to construct the ethane backbone. One innovative, theory-driven method involves the radical difunctionalization of ethylene gas, a fundamental C2 unit, with two phosphine-centered radicals. nih.gov This allows for the one-step synthesis of both symmetric and unsymmetric diphosphine derivatives. nih.govspringernature.com Another advanced route utilizes calcium carbide as the carbon source for the ethane bridge to produce 1,2-bis(phosphine oxide)ethanes, which can then be reduced to the final diphosphine ligand. rsc.org These advancements provide more practical and atom-economical pathways to these important ligands.

Achieving the desired molecular structure requires precise control over not only which atoms are bonded but also their specific arrangement in space. For this compound, this involves ensuring the phosphine group is attached to the correct position on the pyridine ring (regioselectivity) and managing the potential for different spatial isomers.

Regioselectivity: The functionalization of pyridine rings can lead to a mixture of products if multiple positions are reactive. However, chemists have developed methods to achieve high regioselectivity. For example, in the synthesis of substituted pyrazoles (another nitrogen-containing heterocycle), it was found that the choice of solvent is critical; aprotic solvents with strong dipole moments significantly improved regioselectivity compared to polar protic solvents. organic-chemistry.org Similarly, in reactions involving benzynes and pyridine N-oxides, modifying the reaction conditions can completely alter the regioselectivity to favor the formation of 2-substituted pyridines. nih.gov This demonstrates that careful selection of solvents and reagents is crucial for directing the phosphine groups specifically to the 2-position of the pyridine rings during synthesis.

Isomer Formation: Diphosphine ligands with flexible ethane backbones can exist as different isomers. For instance, macrocyclic diphosphines can exist as in,in and out,out stereoisomers, which can interconvert. rsc.org In metal complexes, diphosphine ligands can coordinate in different ways, leading to bridging and chelating isomers, which can sometimes undergo reversible isomerization upon heating. acs.org The ability to control or switch between these isomeric forms is a key area of research, as different isomers can lead to vastly different outcomes in catalysis. nih.gov For ligands like this compound, understanding the conformational flexibility of the ethane linker and the potential for different coordination modes is essential for its application. rsc.orgacs.org

Theoretical Approaches to Synthetic Route Design (e.g., AFIR method for DPPE derivatives)

In modern synthetic chemistry, computational methods play a crucial role in designing efficient reaction pathways. The Artificial Force Induced Reaction (AFIR) method is a powerful quantum chemical calculation tool used to explore and predict reaction mechanisms. nih.gov This method has been successfully applied to design the synthesis of both symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) derivatives, which are structural analogues of the title compound. nih.gov

The AFIR method functions by applying a virtual force between atoms to simulate bond-breaking and bond-forming processes, thereby mapping out potential reaction pathways. nih.gov For DPPE derivatives, the AFIR method guided the development of a radical difunctionalization of ethylene with two different phosphine-centered radicals. nih.gov This theory-driven approach not only confirmed the feasibility of the proposed synthetic route but also helped in understanding the reaction mechanism, including the energies of transition states and intermediates. nih.gov Such computational insights are invaluable for optimizing reaction conditions and expanding the scope of synthetic methodologies to a wider range of phosphine ligands, including those with pyridyl substituents.

Table 1: Theoretical and Experimental Data for the Synthesis of DPPE Analogues

| Parameter | Description | Value/Finding |

| Computational Method | AFIR (Artificial Force Induced Reaction) | Used to design a radical reaction pathway for DPPE synthesis. nih.gov |

| Starting Materials (Theoretical) | Ethylene, Diphosphine (Ph2P-PPh2) | Identified as key precursors through retrosynthetic analysis. nih.gov |

| Reaction Type (Theoretical) | Radical Difunctionalization | Proposed as a feasible route for both symmetric and unsymmetric DPPEs. nih.gov |

| Experimental Starting Materials | Ethylene, Phosphine-centered radicals | Utilized in the practical synthesis guided by the AFIR method. nih.gov |

| Key Advantage | Access to Unsymmetric DPPEs | The theory-driven method allows for the synthesis of ligands that are difficult to prepare using traditional methods. nih.gov |

This table is generated based on data from studies on DPPE and its analogues.

Purification and Isolation Techniques for the Compound

The purification of this compound is critical to ensure its suitability for use in sensitive applications like catalysis. While specific purification protocols for this exact compound are not extensively detailed in the literature, techniques commonly employed for analogous phosphine ligands can be applied.

One of the primary challenges in handling phosphine ligands is their susceptibility to oxidation. The phosphorus(III) center can be readily oxidized to a phosphine oxide. nih.gov Therefore, purification is often carried out under an inert atmosphere (e.g., argon or nitrogen).

Crystallization is a common and effective method for purifying solid phosphine ligands. The oxidized form of the target compound, 1,2-bis(di-2-pyridylphosphinoyl)ethane (d2pypeO2), has been successfully isolated as single crystals from a solution mixture, indicating that crystallization is a viable purification strategy. nih.gov The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize slowly, often by cooling or by slow evaporation of the solvent.

Chromatography is another powerful technique for purifying phosphine ligands and their derivatives. High-performance liquid chromatography (HPLC) has been used to separate and analyze related metal complexes of diphosphine ligands. For instance, the chromatography of a gold(I) complex of bis(1,2-bis(diphenylphosphino)ethane) was studied on various stationary phases, demonstrating that retention can be controlled by manipulating the mobile phase composition. nih.gov Automated flash chromatography systems, such as the CombiFlash EZ Prep, are also effective for the purification of organometallic ligands from starting materials and side products. teledynelabs.com These systems can be coupled with mass spectrometry for precise fraction collection. teledynelabs.com

Table 2: Common Purification Techniques for Phosphine Ligands

| Technique | Description | Key Considerations |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and form crystals. | Choice of solvent is crucial. Must be performed under an inert atmosphere to prevent oxidation. nih.gov |

| Column Chromatography | Separating the compound based on its differential adsorption on a stationary phase. | Can be performed using silica (B1680970) gel or alumina. Requires careful selection of the eluent system. |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography for high-resolution separations. | Useful for analytical and preparative scale purification. nih.gov |

| Flash Chromatography | A rapid form of column chromatography using pressure to speed up solvent flow. | Effective for routine purification of organic compounds, including ligands. teledynelabs.com |

This table summarizes general purification techniques applicable to phosphine ligands based on available literature.

Iii. Coordination Chemistry of 1,2 Bis Di Pyridin 2 Yl Phosphino Ethane with Transition Metals

General Principles of P,N-Heterocyclic Phosphine (B1218219) Coordination

The coordination behavior of P,N-heterocyclic phosphines like 1,2-bis(di(pyridin-2-yl)phosphino)ethane is governed by several key principles that arise from the distinct electronic and steric characteristics of the ligand.

According to Hard and Soft Acid-Base (HSAB) theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. In this compound, the phosphorus atoms are considered soft donor atoms, while the nitrogen atoms of the pyridyl rings are hard donor atoms. nih.gov This dual character allows the ligand to coordinate effectively with a wide range of transition metals.

Soft, low-valent transition metals such as Pd(0), Pt(0), and Au(I) are expected to form strong bonds with the soft phosphorus donors. acs.org The nitrogen donors may or may not coordinate depending on the metal's coordination number, geometry, and the steric constraints of the ligand. For harder, higher-valent metal centers, the hard nitrogen atoms can play a more significant role in coordination. This "hard-soft" combination can lead to hemilabile behavior, where one of the donor types (typically the harder nitrogen) can reversibly bind and dissociate from the metal center, potentially opening up a coordination site for catalysis.

When this compound acts as a bidentate ligand, coordinating through both phosphorus atoms, it forms a five-membered chelate ring with the metal center (M-P-C-C-P). The formation of a chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with two monodentate phosphine ligands, a phenomenon known as the chelate effect. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. In the case of dppype, the five-membered ring formed upon P,P-chelation is highly favorable.

If the ligand were to coordinate in a P,N-bidentate fashion using one phosphorus and one adjacent pyridyl nitrogen, a four-membered chelate ring would be formed. Such small rings are generally less stable due to significant ring strain. However, the flexible nature of the pyridyl groups allows for potential coordination in various modes, including bridging between two metal centers.

Phosphine ligands are well-known for their ability to stabilize low-valent transition metal states. nih.gov This is attributed to their strong σ-donating and variable π-accepting properties. The σ-donation from the phosphorus lone pairs increases the electron density on the metal center, which is favorable for metals in low oxidation states. This increased electron density on the metal can then be partially delocalized back to the ligand through π-backbonding into suitable acceptor orbitals on the phosphorus or the pyridyl rings.

This electronic feature is also crucial for promoting oxidative addition, a key step in many catalytic cycles. nih.gov By stabilizing the electron-rich, low-valent metal center, the phosphine ligand facilitates the metal's ability to donate electrons into the σ* antibonding orbital of a substrate, leading to bond cleavage and the formation of a higher-valent metal complex. The specific electronic properties of the pyridyl-substituted phosphine can be tuned to modulate this reactivity.

Formation and Structural Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the formation of a variety of complexes with transition metals, particularly with the platinum group metals and gold.

Palladium and platinum complexes of diphosphine ligands are of great interest due to their extensive applications in catalysis. While specific studies on this compound are limited, the coordination behavior can be inferred from closely related systems.

For palladium(II), reaction with ligands like 1,2-bis[bis(pyridin-2-yl-methyl)phosphino]ethane, a close analogue, readily forms square-planar complexes of the type [PdCl₂L], where L is the diphosphine ligand acting as a P,P-bidentate chelate. bohrium.comresearchgate.net In such complexes, the palladium center adopts a distorted square-planar geometry with the two phosphorus atoms and two chloride ions in a cis arrangement. bohrium.comresearchgate.net A similar coordination is expected for this compound, forming a stable five-membered chelate ring.

With platinum(II), diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) form stable cis-[PtCl₂(dppe)] complexes. nih.gov The coordination of pyridylphosphine ligands to Pt(II) has also been shown to result in square-planar complexes. researchgate.net For this compound, the formation of a cis-[PtCl₂(dppype)] complex is highly probable, with the ligand chelating through the two phosphorus atoms. In these square-planar d⁸ complexes, the pyridyl nitrogen atoms are typically not coordinated to the primary metal center but may influence the electronic properties of the complex or participate in intermolecular interactions.

In the case of platinum(0), reaction with diphosphine ligands often leads to the formation of bis-chelated complexes, such as [Pt(dppe)₂]. nih.gov A similar complex, [Pt(dppype)₂], would be expected for this compound.

| Complex Type | Metal | Expected Geometry | Ligand Coordination | Reference Analogue |

| [MCl₂(dppype)] | Pd(II), Pt(II) | Square Planar | P,P-bidentate | [PdCl₂(dppe)], [PtCl₂(dppe)] bohrium.comresearchgate.netnih.gov |

| [M(dppype)₂] | Pd(0), Pt(0) | Tetrahedral/Square Planar | P,P-bidentate | [Pt(PP)₂] nih.gov |

Gold(I) is a soft metal ion with a strong preference for linear, two-coordinate geometries, typically with soft donor ligands like phosphines. nih.gov The coordination chemistry of gold(I) with diphosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) is well-established and can provide insights into the expected behavior of this compound.

Typically, with dppe, gold(I) forms either a binuclear, bridged complex, [(AuCl)₂(μ-dppe)], where each gold atom is coordinated to one phosphorus atom and one chloride ion, or a mononuclear, chelated complex, [Au(dppe)₂]⁺, where the gold center is coordinated by two dppe ligands, resulting in a tetrahedral geometry. nih.gov

For this compound, similar structures are anticipated. The reaction with a gold(I) precursor like [AuCl(SMe₂)] could lead to the formation of a linear P-Au-Cl species. Depending on the stoichiometry, a bridged dinuclear complex, [(AuCl)₂(μ-dppype)], or a bis-chelated mononuclear complex, [Au(dppype)₂]⁺, could be formed. rsc.org In these complexes, the soft phosphorus atoms would be the primary coordination sites for the soft Au(I) center. The pyridyl nitrogen atoms are less likely to be directly involved in coordination to the primary Au(I) center in these low-coordinate complexes but could influence the supramolecular chemistry through intermolecular interactions or by coordinating to other metal ions.

| Complex Type | Metal | Expected Geometry | Ligand Coordination | Reference Analogue |

| [(AuCl)₂(μ-dppype)] | Au(I) | Linear at each Au | P-monodentate, bridging | [(AuCl)₂(μ-dppe)] sci-hub.se |

| [Au(dppype)₂]⁺ | Au(I) | Tetrahedral | P,P-bidentate | [Au(dppe)₂]⁺ nih.gov |

Copper(I/II) Complexes

The coordination chemistry of this compound with copper has revealed a rich structural diversity, with the ligand stabilizing both Cu(I) and Cu(II) oxidation states and forming various nuclearity complexes.

Research into Cu(I) complexes has shown that the reaction of the ligand with copper(I) halides leads to the formation of 1:2 adducts. These complexes have been characterized in solution using variable temperature NMR spectroscopy, indicating dynamic behavior. bohrium.com Dinuclear Cu(I) complexes with related pyridyl-phosphine ligands often feature a characteristic Cu₂(μ-X)₂ rhomboid core, where X is a bridging halide. nih.gov In these structures, each copper atom typically adopts a tetrahedral coordination geometry, bonding to two bridging halides, a phosphorus atom from a phosphine ligand, and a nitrogen atom from a pyridyl group. nih.gov The photophysical properties of such dinuclear copper(I) complexes are of significant interest, often exhibiting luminescence that can be tuned by modifying the ligand structure. nih.govnih.gov

For copper(II), complexes are readily synthesized by reacting a Cu(II) salt, such as copper(II) acetate, with the appropriate ligand. nih.gov While specific crystal structures for the this compound ligand with Cu(II) are not widely detailed in the provided literature, studies on analogous pyridyl-containing ligands offer insight. For instance, a dinuclear Cu(II) complex with a bridging triazolate ligand derived from a pyridyl precursor adopts a distorted trigonal-bipyramidal geometry at each copper center. nih.govnih.gov The structure of a mononuclear copper(II) complex derived from N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide shows a distorted octahedral geometry. e3s-conferences.org These examples highlight the structural flexibility of copper(II) in accommodating various coordination numbers and geometries with pyridyl-containing chelates.

Other Transition Metal Complexes (e.g., Ni, Ru, Fe, Mo, W, Co, Mn)

Beyond copper, this compound and its analogues form stable complexes with a wide array of other transition metals.

Nickel(II) Complexes: Nickel(II) complexes with related diphosphine ligands are well-documented. For example, [NiCl₂(dppe)] adopts a square planar geometry. acs.org The reaction of Ni(II) salts with ligands containing both phosphine and pyridyl donors readily forms stable complexes. For instance, new diamagnetic Ni(II) complexes with an unsymmetrical PCN pincer ligand have been synthesized and characterized, showing square planar geometry. acs.org Heteroleptic nickel(II) dithiocarbamates appended with dppe have been shown to form centrosymmetric dinuclear structures where the Ni(II) center is in a distorted square planar environment. acs.org

Ruthenium(II) Complexes: Ruthenium(II) carbonyl complexes have been prepared using various pyridyl-containing ligands. The reaction of Ru₃(CO)₁₂ with pyridine-alkoxide ligands yields triruthenium carbonyl complexes. frontiersin.org Similarly, new octahedral Ru(II) carbonyl complexes can be synthesized from ruthenium precursors and pyridine (B92270) carboxamide ligands. nih.govresearchgate.net These ligands offer multiple nitrogen donor sites, leading to stable, well-defined coordination compounds. nih.govresearchgate.net

Iron(II) Complexes: Iron(II) readily forms complexes with bisphosphine ligands. The reaction of FeCl₂ with ligands such as dppe or SciOPP results in distorted tetrahedral complexes. acs.org Spectroscopic studies of these Fe(II) complexes provide insight into the electronic structure and bonding, which are influenced by the nature of the phosphine ligand's backbone. acs.org While specific studies on this compound are scarce, iron(II) complexes with related tetradentate diiminodiphosphine ligands have been synthesized, yielding trans-distorted octahedral geometries around the iron center. acs.org

Molybdenum(0) and Tungsten(0) Complexes: The coordination chemistry of Mo(0) and W(0) often involves carbonyl and nitrosyl co-ligands. For instance, the dppe analogues [M(CO)₄(diphos)] (M = Mo, W) react with NOPF₆ to form cationic nitrosyl complexes. rsc.org Stable complexes of Mo(0) and W(0) containing both ethylene (B1197577) and carbon dioxide have been prepared using a 2,6-bis(diphenylphosphinomethyl)pyridine (PNP) pincer ligand. researchgate.netrsc.org These complexes exhibit six-coordinate structures with η²-ethylene and κ²-C,O carbon dioxide coordination. researchgate.netrsc.org

Cobalt(II) and Manganese(II) Complexes: Cobalt(II) chloride reacts with related bidentate pyridyl-phosphine ligands to form complexes with a pseudo-tetrahedral geometry, where the ligand chelates through both the phosphorus and nitrogen atoms. researchgate.netbohrium.com Polymeric cobalt(II) complexes with the oxidized analogue 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂) have also been synthesized, showing one-dimensional chains with tetracoordinated Co(II) centers. researchgate.net Manganese(II) complexes have been prepared with related ligands like 1,4-bis(diphenylphosphinoyl)butane, forming one-dimensional polymeric chains with octahedral Mn(II) centers. researchgate.net The synthesis of Mn(II) complexes with pyridin-2-one and its derivatives has also been reported. chemistryjournals.net

Spectroscopic Characterization of Coordination Compounds

The structural elucidation of coordination compounds of this compound relies heavily on a combination of spectroscopic techniques, each providing unique insights into the bonding, geometry, and electronic properties of the metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P)

NMR spectroscopy is a powerful tool for characterizing these complexes in solution.

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphine-containing complexes. The coordination of the phosphine group to a metal center typically results in a significant downfield shift (coordination shift, Δδ = δcomplex - δligand) of the phosphorus resonance compared to the free ligand. rsc.org For chelated dppe complexes of platinum, for example, the ³¹P NMR spectrum shows two different phosphorus signals, both coupled to the ¹⁹⁵Pt isotope. rsc.orgrsc.org In complexes of the related ligand 1,2-bis(diethylphosphino)ethane (B1585043) (depe) with cobalt, the ³¹P{¹H} NMR spectrum can be used to study fluxional behavior in solution. psu.edu For paramagnetic complexes, such as certain lanthanide phosphide (B1233454) compounds, the ³¹P resonances can be significantly broadened and shifted over a wide range. chemrxiv.org

¹H NMR Spectroscopy: ¹H NMR provides detailed information about the protons on the ligand, including the pyridyl and ethane (B1197151) backbone protons. Upon coordination, shifts in the proton resonances, particularly those on the pyridyl rings and the methylene (B1212753) groups adjacent to the phosphorus atoms, are observed. nih.gov For example, in iridium complexes with dppe, specific ortho-phenyl hydrogen atoms show upfield-shifted triplets due to their interaction with other ligands in a cis-geometry. ias.ac.in Two-dimensional NMR techniques like COSY and NOESY are crucial for assigning all proton resonances and determining the solution-state structure of complex molecules. nih.gov

Table 1: Selected NMR Data for Transition Metal Complexes with Pyridyl-Phosphine Ligands

| Complex | Solvent | Spectroscopy | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|

| [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)] | CDCl₃ | ³¹P NMR | 44.7 (¹JPt-P = 1953 Hz); 43.3 (¹JPt-P = 1814 Hz) | rsc.org |

| [CoH₂(depe)₂]⁺ | Not Specified | ¹H NMR | -16.02 (qnt, ²JHP = 46.1 Hz) | psu.edu |

| [Ir(dppe)₂S₂]Cl | CDCl₃ | ¹H NMR | ~3.7 (triplet, ortho-phenyl protons) | ias.ac.in |

| [Ru Complex with Pyridine Carboxamide Ligand] | DMSO-d₆ | ³¹P{¹H} NMR | 33.12 (for PPh₃ co-ligand) | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the ligands and to probe the metal-ligand bonding. In complexes containing carbonyl (CO) or nitrosyl (NO) co-ligands, the stretching frequencies of these groups (ν(CO) and ν(NO)) are particularly sensitive to the electronic environment of the metal center. For example, in molybdenum and tungsten carbonyl nitrosyl complexes with dppe, the ν(CO) bands provide information about the geometry and bonding of the complex. rsc.org In cobalt complexes with pyridyl-containing ligands, the C=N stretching vibration of the pyridine ring (typically around 1600 cm⁻¹) can shift upon coordination, providing evidence of metal-nitrogen bond formation. researchgate.net

Table 2: Selected IR Spectroscopy Data for Transition Metal Complexes

| Complex | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| [Mo(CO)₃(NO)(dppe)]PF₆ | ν(CO) | 2050, 1985 | rsc.org |

| [Mo(CO)₃(NO)(dppe)]PF₆ | ν(NO) | 1700 | rsc.org |

| [Ru(II) carbonyl complex with H₂L¹] | ν(CO) | 1928 | nih.gov |

| [Ru(II) carbonyl complex with H₂L¹] | ν(C=N)pyridine | 1596 | nih.gov |

| [Co(II) complex with dpp-BIAN] | ν(C=N) | 1646-1600 | researchgate.net |

Electronic Absorption Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information on the electronic transitions within the complex, which are often responsible for their color. These transitions can be classified as metal-centered (d-d transitions), ligand-centered (π-π* transitions), or charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). The spectra of Ni(II) complexes with related phosphine and dithiolate ligands show bands in the visible region that are characteristic of a square planar geometry. acs.org Pentacoordinate Ni(II) complexes with N,S-donor ligands have also been characterized by their UV-Vis spectra. rsc.org The absorption spectra can be influenced by the ligand field strength and the geometry of the complex. chemistryjournals.net For ruthenium complexes with pyridine carboxamide ligands, the electronic spectra typically show bands corresponding to charge transfer transitions. researchgate.net

X-ray Diffraction (Single Crystal and Powder)

Single-crystal X-ray diffraction studies on complexes with related ligands have revealed a variety of structures. A palladium(II) chloride complex with the closely related ligand 1,2-bis[bis(pyridin-2-ylmethyl)phosphino]ethane, [PdLCl₂], shows the Pd(II) ion in a distorted square-planar geometry. bohrium.com A cobalt(II) chloride complex with 1-(diphenylphosphino)-2-(2-pyridyl)ethane features a pseudo-tetrahedral structure where the ligand forms a six-membered chelate ring. researchgate.net Dinuclear copper(I) iodide complexes with pyridyltriazole and triphenylphosphine (B44618) ligands have been shown to possess a Cu₂I₂ rhombic core with a tetrahedral environment at each copper center. nih.gov

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk crystalline material and to ensure that the structure determined from a single crystal is representative of the entire sample. e3s-conferences.org

Table 3: Selected X-ray Crystallography Data for Related Transition Metal Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Pd(C₂₆H₂₄P₂)(NO₃)₂] (dppe analogue) | Monoclinic | Cc | Distorted square-planar Pd with O₂P₂ donor set. | researchgate.net |

| [Ni(dppe)(2-cyanobenzylcyanidedithiolate)] | Not Specified | Not Specified | Distorted square planar Ni(II) with S₂P₂ donor set. | acs.org |

| [FeCl₂(SciOPP)] | Triclinic | P-1 | Distorted tetrahedral Fe(II) center. | acs.org |

| [Cu₂(LEt)₂(OAc)₂(dmf)₂] (pyridyl-triazole analogue) | Monoclinic | P2₁/n | Dinuclear complex with distorted trigonal-bipyramidal Cu(II) centers. | nih.govnih.gov |

| [CoCl₂(C₁₄H₁₅NP)] (pyridyl-phosphine analogue) | Orthorhombic | P2₁2₁2₁ | Pseudo-tetrahedral Co(II) with P,N chelation. | researchgate.net |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| dppe | 1,2-Bis(diphenylphosphino)ethane |

| depe | 1,2-Bis(diethylphosphino)ethane |

| dppm | Bis(diphenylphosphino)methane |

| dmpe | 1,2-Bis(dimethylphosphino)ethane (B1345682) |

| SciOPP | Isocolchiceine-derived phosphine |

| PNP | 2,6-bis(diphenylphosphinomethyl)pyridine |

| dpp-BIAN | 1,2-bis(2,6-diisopropylphenylimino)acenaphthene |

| PPh₃ | Triphenylphosphine |

| bpy | 2,2'-bipyridine |

| H₂L¹ | N,N-bis(2-pyridinecarboxamide)-1,2-ethane |

Theoretical and Computational Studies of Coordination Geometries

Theoretical and computational methods are invaluable for elucidating the three-dimensional structures, bonding characteristics, and electronic properties of transition metal complexes containing this compound. These studies provide insights that complement experimental data, helping to rationalize and predict the behavior of these compounds.

Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of transition metal complexes. While extensive DFT studies specifically detailing the coordination complexes of this compound are not widely reported in publicly accessible literature, the principles can be understood from research on analogous phosphine ligands. researchgate.netresearchgate.net

DFT calculations allow for the optimization of molecular geometries, providing precise information on bond lengths, bond angles, and torsional angles within the coordination sphere of the metal center. For a ligand like this compound, this would involve determining the P-M-P (bite angle), M-P, and potential M-N bond distances. The pyridyl groups introduce the possibility of the ligand acting as a simple bidentate P,P-donor or as a polydentate ligand involving nitrogen coordination, depending on the metal and reaction conditions.

In studies of similar P,N-donor ligands, such as diphenyl-2-pyridylphosphine, DFT analysis has been used to understand the coordination behavior and the electronic factors influencing it. For instance, in a copper(II) nitrate (B79036) complex, DFT studies revealed insights into the chelation process and the relative strengths of the metal-donor bonds, showing that the complex contained a relatively strong M-N bond compared to its M-P bond. tandfonline.comtandfonline.com Such calculations for this compound complexes would clarify the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the complex's reactivity, electronic transitions, and stability.

The bite angle is a critical parameter for bidentate ligands, defined as the P-M-P angle in a metal complex. psu.edu This angle is primarily dictated by the ligand's backbone—in this case, the ethane bridge—and the nature of the metal center. The natural bite angle is the preferred P-M-P angle determined by the ligand's own steric and electronic preferences, calculated using force-field methods. psu.edu For this compound, the bite angle is approximately 86°, as confirmed by X-ray crystallography.

The bite angle has profound geometric and electronic effects on the coordination complex. nih.gov

Geometric Effects : A small bite angle, such as the ~86° of this compound, is well-suited for forming stable five-membered chelate rings. This geometry is ideal for coordination to metals that prefer a P-M-P angle of around 90°, such as in square-planar (e.g., Pd(II), Pt(II)) and octahedral (e.g., Ru(II), Co(III)) complexes. psu.edu Enforcing a bite angle that deviates significantly from the metal's preferred angle can induce strain, influencing the complex's stability and reactivity.

Electronic Effects : The bite angle can modify the hybridization of the metal's d-orbitals, which in turn affects the electronic properties of the complex. For example, in palladium catalysis, the bite angle of diphosphine ligands is known to influence the ease of key catalytic steps like reductive elimination. nih.gov While very wide bite angles often facilitate reductive elimination, the more constrained angle of an ethane-backbone ligand provides a balance of stability and reactivity suitable for many catalytic applications.

The flexibility of the ligand, defined as the range of bite angles accessible within a certain energy penalty (e.g., 3 kcal/mol), is also an important factor. Ligands with a more rigid backbone have a narrower range of accessible bite angles, which can impart greater selectivity in catalytic reactions. The table below compares the natural bite angle of this compound's parent structure, dppe, with other common diphosphine ligands.

| Diphosphine Ligand | Abbreviation | Backbone | Natural Bite Angle (βn) |

|---|---|---|---|

| Bis(diphenylphosphino)methane | dppm | -CH₂- | 73° |

| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂CH₂- | 85° |

| 1,3-Bis(diphenylphosphino)propane | dppp | -(CH₂)₃- | 91° |

| 1,4-Bis(diphenylphosphino)butane | dppb | -(CH₂)₄- | 94° |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | 99° |

| Xantphos | Xantphos | Xanthene | 108° |

V. Advanced Research Directions and Emerging Applications

Supramolecular Chemistry and Coordination Polymers

The field of supramolecular chemistry relies on the self-assembly of molecules into larger, well-defined structures through non-covalent interactions. 1,2-Bis(di(pyridin-2-yl)phosphino)ethane is an excellent building block for such assemblies due to its ability to act as a chelating or a bridging ligand. Its coordination with various transition metals, including palladium, copper, and nickel, leads to the formation of stable and structurally diverse complexes. researchgate.net

As a bridging ligand, it can link metal centers to form one-dimensional, two-dimensional, or even three-dimensional coordination polymers. The structure of these polymers can be influenced by the choice of metal ion and the reaction conditions. For example, studies on the related ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have shown its ability to form one-dimensional coordination polymers with cadmium(II), creating zig-zag chain topologies. researchgate.net The pyridyl groups on this compound offer additional coordination sites and the potential for hydrogen bonding, providing further control over the assembly of intricate supramolecular architectures. The synthesis of a palladium(II) complex with a related ligand, 1,2-Bis[bis(pyridin-2-yl-methyl)phosphino]ethane, results in a stable square-planar geometry, highlighting the ligand's capacity to form well-defined chelating structures that can serve as nodes in larger polymeric networks. nih.gov

Biomedical Applications of Metal Complexes (excluding specific dosage/administration)

The incorporation of this compound into metal complexes has opened promising avenues in medicinal chemistry, particularly in the development of new anticancer agents.

Bidentate tertiary phosphine (B1218219) ligands containing pyridyl substituents are of significant interest because their metal complexes have been shown to exhibit selective anti-tumor properties. chemscene.com

Gold(I) Complexes: Gold(I) phosphine complexes have emerged as a promising class of metallodrugs. Complexes utilizing ligands similar to this compound have demonstrated significant anticancer activity. The primary mechanism often involves the inhibition of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance that is often overexpressed in cancer cells. Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis (programmed cell death) in cancer cells. rsc.org Research has shown that certain gold(I) phosphine complexes are significantly more toxic to cancer cells like HeLa (cervical), PC-3 (prostate), and U87MG (glioblastoma) than the established chemotherapy drug, cisplatin. rsc.org

Platinum(II) Complexes: Since the discovery of cisplatin, research into new platinum(II) complexes aims to overcome issues of drug resistance and reduce side effects. Platinum(II) complexes with phosphine ligands are actively being investigated. While some monomeric platinum(II) complexes with the related 1,2-bis(diphenylphosphino)ethane ligand did not show significant activity in specific murine leukemia models, the broader class of platinum complexes with pyridine-containing ligands has shown promise. These complexes can interact with DNA, which is the primary target for many platinum-based drugs, and their unique structures can lead to different binding modes compared to cisplatin, potentially overcoming resistance mechanisms. For instance, certain platinum(II) complexes with other pyridyl-phosphine ligands have demonstrated high cytotoxic effects against various carcinoma cell lines.

The table below summarizes the cytotoxic activity of representative metal-phosphine complexes against various cancer cell lines.

| Metal Complex Type | Ligand Type | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Gold(I) | Phosphine | MCF7 (Breast) | ~5.0 | Inhibition of TrxR |

| Gold(I) | Phosphine | PC-3 (Prostate) | < Cisplatin | TrxR Inhibition, ROS Production rsc.org |

| Gold(I) | Phosphine | U87MG (Glioblastoma) | < Cisplatin | TrxR Inhibition, ROS Production rsc.org |

| Platinum(II) | Pyridine-based | MCF-7 (Breast) | Varies | Apoptosis Induction |

| Platinum(II) | Pyridine-based | HCT116 (Colon) | Varies | Apoptosis Induction |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data is representative of the class of compounds.

A key mechanism through which metal complexes of this compound and related ligands exert their biological effects is by modulating the cellular redox environment. As mentioned, a primary target for many gold(I) phosphine complexes is the enzyme thioredoxin reductase. rsc.org By inhibiting this enzyme, the complexes disrupt the cell's ability to scavenge harmful reactive oxygen species (ROS), such as the superoxide (B77818) anion. This leads to a significant build-up of ROS within the cancer cells. rsc.org The resulting state of high oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of mitochondria, DNA fragmentation, and ultimately, apoptotic cell death. rsc.org This ability to induce ROS production makes these complexes potent modulators of cellular signaling pathways that are sensitive to the redox state.

The collective research into gold(I) and platinum(II) complexes of this compound and its analogues underscores their vast potential in medicinal inorganic chemistry. The development of metal-based drugs offers therapeutic mechanisms that are distinct from traditional organic molecules. The properties of the metal complexes—such as geometry, stability, and reactivity—can be finely tuned by modifying the coordinating ligands. researchgate.net Ligands like this compound provide a stable chelate to the metal center while the pyridyl groups can be functionalized to improve solubility, cell uptake, or tissue targeting. chemscene.com The demonstrated ability of these complexes to inhibit specific enzymes like TrxR and to induce apoptosis selectively in cancer cells highlights their promise as a platform for designing next-generation anticancer therapies with potentially improved efficacy and reduced side effects. rsc.org

Materials Science Applications

The application of this compound extends into the realm of materials science, although research in specific areas is still emerging.

While ligands containing pyridyl groups are of significant interest for use as anchoring groups in dye-sensitized solar cells (DSSCs) due to their ability to bind to the TiO₂ surface, specific research detailing the application of this compound itself in DSSCs is not extensively documented in the reviewed literature. researchgate.netrsc.org The general principle involves using metal complexes (often Ruthenium(II)) or organic dyes that can absorb light and inject electrons into the semiconductor's conduction band. rsc.org The pyridine (B92270) moiety is a common feature in ligands designed for this purpose. However, detailed studies on the performance of DSSCs specifically utilizing complexes of this compound are not available in the consulted sources.

Organic Light-Emitting Devices (OLEDs)

The quest for efficient and stable emitters for Organic Light-Emitting Devices (OLEDs), particularly for deep-blue phosphorescence, is a significant area of materials research. While direct applications of this compound in OLEDs are still emerging, related structures highlight the potential of pyridylphosphine ligands in this field. For instance, platinum(II) bis(acetylide) complexes incorporating sulfur-bridged dipyridyl ligands have been shown to be tunable emitters, with emission colors ranging from green to deep-blue depending on the oxidation state of the sulfur bridge and substituents on the pyridyl rings. nih.gov These complexes can achieve high photoluminescence quantum yields, demonstrating the principle that modifying the electronic environment of the pyridyl-metal coordination sphere can effectively tune the photophysical properties for OLED applications. nih.gov

Detailed research into these platinum complexes has provided valuable insights. Spectroscopic, electrochemical, and computational studies have confirmed that the emission energies are highly sensitive to the ligand structure. nih.gov In the solid state, such as in a PMMA film, these complexes can exhibit intense phosphorescence with quantum yields reaching up to 91%. nih.gov The table below summarizes the photophysical data for some of these related platinum(II) complexes, illustrating the impact of ligand modification on emission characteristics.

Table 1: Photophysical Data of Selected Platinum(II) Complexes in PMMA Film

| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (ΦPL) |

| Sulfide Complex | Deep-Blue | 0.35 - 0.91 |

| Sulfoxide Complex | Deep-Blue | 0.35 - 0.91 |

| Sulfone Complex | Green | 0.35 - 0.91 |

This data underscores the potential for designing highly efficient phosphorescent emitters by systematically modifying the ligand framework, a strategy that could be extended to complexes of this compound.

Metal-Organic Frameworks (MOFs) and Cages (MOCs)

The application of this compound and similar multitopic ligands in the construction of Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs) is a growing field of interest. These materials are valued for their potential in gas storage, separation, and catalysis. The pyridyl groups of the ligand can act as nodes for coordination with metal centers, leading to the formation of extended, porous structures.

Research has shown that linear exodentate pyridinium (B92312) ligands can form nih.govpseudorotaxanes, which can then be used to construct 1D, 2D, and 3D metal-organic rotaxane frameworks (MORFs). rsc.org This demonstrates the principle of using complex organic ligands to build intricate, interlocked network structures.

Furthermore, the incorporation of phosphino-pyridine subcomponents has been shown to enable the formation of MOCs with either homobimetallic or heterobimetallic vertices. nih.gov For example, 2-formyl-6-diphenylphosphinopyridine has been used to create pseudo-octahedral homometallic M(I)₁₂L₄ cages (where M(I) = Cu(I) or Ag(I)) and octanuclear Cd(II)₄Cu(I)₄L₄ tetrahedral cages. nih.gov This highlights the ability of phosphine-pyridyl ligands to direct the self-assembly of complex, discrete molecular architectures. These structures are confirmed through techniques like X-ray crystallography and multinuclear NMR. nih.gov The development of such cages with well-defined bimetallic centers opens up possibilities for cooperative catalysis and the study of metal-metal interactions within a confined space.

Future Prospects and Untapped Potential

The versatility of this compound as a ligand suggests a broad scope for future research and application. Key areas of exploration include the development of chiral variants, the use of diverse metal centers, and the integration into heterogeneous catalytic systems.

Development of Novel Chiral Variants

The synthesis of chiral diphosphine ligands is of paramount importance for asymmetric catalysis, particularly in reactions like hydrogenation. While the parent this compound is achiral, the development of its chiral analogues presents a significant opportunity. A general route for synthesizing both achiral and chiral 1,2-bis(phosphino)ethanes has been established, which can be adapted for this purpose. nih.gov This methodology allows for the creation of unsymmetrical diphosphines, which can be used to generate rhodium(I) complexes as pre-catalysts. nih.gov In the hydrogenation of prochiral substrates like the methyl ester of α-acetamidocinnamic acid, these chiral catalysts have achieved optical yields of up to 69% enantiomeric excess (ee). nih.gov

Table 2: Catalytic Performance of Chiral Rhodium(I) Complexes

| Chiral Ligand | Substrate | Enantiomeric Excess (ee) |

| Unsymmetrical diphosphine | Methyl α-acetamidocinnamate | Up to 69% |

The ability to introduce chirality into the ligand framework opens the door to a wide range of enantioselective transformations, a cornerstone of modern synthetic chemistry.

Exploration of Diverse Metal Centers and Oxidation States

The coordination chemistry of this compound is not limited to a single metal or oxidation state. The ligand's flexible coordination modes, utilizing both the "hard" nitrogen and "soft" phosphorus donor atoms, allow it to form stable complexes with a wide variety of transition metals. Research has already demonstrated the formation of complexes with palladium(II). researchgate.netresearchgate.net The resulting complexes can exhibit different geometries, such as square-planar, depending on the coordination environment. researchgate.net

The exploration of this ligand with other metals, such as iridium, rhodium, and platinum, in various oxidation states is a promising avenue for discovering novel catalytic activities and material properties. For instance, iridium complexes with related PBP pincer ligands have been synthesized, showcasing the ability to access different oxidation states and even form polyhydride complexes. nih.gov Furthermore, studies on platinum-antimony complexes have shown that the ligand environment can control redox events and the nature of metal-metal interactions. acs.org The ability to tune the electronic properties of the metal center through ligand design is a powerful tool for catalyst development.

Integration into Heterogeneous Catalytic Systems

While many applications of this compound complexes are in homogeneous catalysis, there is significant potential in their integration into heterogeneous systems. This can be achieved by anchoring the ligand or its metal complexes onto solid supports, such as polymers or silica (B1680970), or by incorporating them into the structure of MOFs. chemiitkgp-mcdaslab.com Heterogenization offers several advantages, including ease of catalyst separation and recycling, which are crucial for industrial applications.

The development of robust MOFs with accessible catalytic sites is an active area of research. chemiitkgp-mcdaslab.comrsc.org By designing this compound derivatives with appropriate functionalities, it is possible to covalently link them into a framework structure. This would create a solid catalyst with well-defined active sites, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. Such materials could find applications in a wide range of catalytic transformations, from cross-coupling reactions to selective oxidations and reductions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2-bis(di(pyridin-2-yl)phosphino)ethane, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via hydrophosphination reactions using transition metal catalysts. For example, iron-catalyzed reactions of terminal alkynes with secondary phosphines (e.g., pyridinyl-substituted phosphines) yield unsymmetric 1,2-bis(phosphino)ethanes. Regioselectivity is influenced by the choice of catalyst and reaction conditions (e.g., solvent, temperature). For instance, iron precursors like [Fe(CO)₃(PPh₃)₂] promote anti-Markovnikov addition, while steric effects of substituents on the phosphine can further direct selectivity .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Characterization involves multinuclear NMR (³¹P, ¹H, ¹³C) to confirm bonding environments and ligand symmetry. X-ray crystallography is critical for resolving coordination geometry and disorder in phosphine substituents. For example, single-crystal studies of analogous molybdenum complexes reveal distorted octahedral geometries with precise P–Mo bond lengths (~2.5 Å) and disorder in ligand positions, which must be accounted for during refinement .

Q. What are the key safety considerations when handling 1,2-bis(phosphino)ethane derivatives in the laboratory?

- Methodological Answer : These compounds are air- and moisture-sensitive, requiring storage under inert atmospheres (argon/nitrogen). Personal protective equipment (PPE) such as gloves and goggles is mandatory due to risks of skin irritation (H315) and respiratory toxicity (H335). Spills should be neutralized with inert adsorbents and disposed of as hazardous waste to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal catalysis, and what structural features enhance catalytic activity?

- Methodological Answer : The ligand’s electron-donating pyridinyl groups and flexible ethylene backbone stabilize metal centers (e.g., Mo, Rh, Pt) in catalytic cycles. For instance, in molybdenum dinitrogen complexes, the ligand’s chelating ability facilitates N₂ activation. Catalytic efficiency is optimized by modifying the phosphine’s steric bulk and electronic properties, as demonstrated in hydroboration reactions where increased electron density at the metal center accelerates substrate binding .

Q. What experimental strategies resolve contradictions in catalytic performance data for complexes of this compound?

- Methodological Answer : Discrepancies in turnover numbers or selectivity may arise from ligand decomposition or solvent effects. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) and poisoning experiments (e.g., adding mercury to test for colloidal catalysts) help identify active species. Computational modeling (DFT) can further clarify electronic interactions and transition states .

Q. How can the stability of this compound-based complexes be improved for long-term applications?

- Methodological Answer : Encapsulation within monolithic supports or immobilization on silica matrices reduces ligand degradation. For example, PtII complexes with borane-modified phosphine ligands exhibit enhanced stability due to strong Lewis acid-base interactions, as shown in hydroboration catalysis. Stability is quantified via TGA (thermal degradation profiles) and recyclability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。